molecular formula C17H13BrN4O B2454606 N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide CAS No. 2034440-42-9

N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide

Cat. No. B2454606
CAS RN: 2034440-42-9
M. Wt: 369.222
InChI Key: SZPIOESHWJHLHA-UHFFFAOYSA-N
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Description

The compound “N-([2,3’-bipyridin]-4-ylmethyl)-5-bromonicotinamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand that can form complexes with many transition metals . The molecule also contains a bromonicotinamide group, which could potentially participate in various chemical reactions.


Synthesis Analysis

While specific synthesis methods for this compound are not available, bipyridines can generally be synthesized through methods such as cross-coupling reactions . The bromonicotinamide group could potentially be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms within the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the bipyridine and bromonicotinamide groups. Bipyridines can form complexes with transition metals, which could potentially influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the bipyridine group could potentially influence properties such as solubility and melting point .

Scientific Research Applications

Anticoccidial Agents

Research has explored the synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues, which are related to N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide. These compounds have shown significant activity against eimeria tenella, indicating their potential in developing treatments for coccidiosis, a parasitic disease affecting poultry. This study highlights the chemical synthesis routes and biological activity of these compounds (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).

Antimicrobial Activity

N-Bromonicotinamide (NBN), a compound closely related to N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide, has been prepared and characterized for its antimicrobial activity. The study found NBN to be a stable and cost-effective oxidant showing significant antibacterial activity against several pathogens, suggesting its utility in developing new antimicrobial agents (Pushpalatha & Vivekanandan, 2007).

Organic Synthesis and Ligand Design

In the realm of organic chemistry, an effective strategy was developed for the synthesis of new 2,2'-bipyridine ligands, including symmetrical and unsymmetrical 6,6'-binicotinates and 2,2'-bipyridine-5-carboxylates. These compounds are essential for creating metal complexes, which have applications in catalysis and material science. This research outlines the synthetic routes and potential uses of these ligands in constructing complex molecular structures (Galenko et al., 2019).

Surface Design for Bacterial Contact Killing

Another fascinating application is in designing surfaces that kill bacteria on contact. By covalently attaching poly(4-vinyl-N-alkylpyridinium bromide) to glass slides, researchers created surfaces capable of killing airborne bacteria upon contact. This innovation has implications for developing antimicrobial surfaces in healthcare and public spaces, showcasing the versatility of compounds related to N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide in creating functional materials (Tiller, Liao, Lewis, & Klibanov, 2001).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used as a ligand in a metal complex, the bipyridine group could potentially influence the reactivity of the metal center .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on factors such as its reactivity and the specific conditions under which it is handled. Proper safety precautions should always be taken when handling chemical substances .

Future Directions

The future research directions for this compound could potentially include further studies on its synthesis, reactivity, and potential applications. For example, it could be interesting to explore its use as a ligand in metal complexes for catalysis or other applications .

properties

IUPAC Name

5-bromo-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O/c18-15-7-14(10-20-11-15)17(23)22-8-12-3-5-21-16(6-12)13-2-1-4-19-9-13/h1-7,9-11H,8H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPIOESHWJHLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide

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